molecular formula C6H5F3N2O B596661 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 128225-66-1

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B596661
CAS No.: 128225-66-1
M. Wt: 178.114
InChI Key: QNEXGLZIJJETOO-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then subjected to distillation to obtain the desired compound .

Industrial production methods often involve scalable and regioselective approaches. For instance, lithiation followed by electrophilic trapping can be used to functionalize the pyrazole ring. Bromination with N-bromosuccinimide (NBS) is another method employed to introduce bromine atoms into the compound, which can then be further elaborated through halogen-metal exchange reactions .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The unique positioning of the trifluoromethyl group in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features, particularly the trifluoromethyl and aldehyde groups, enhance its potential as a pharmacophore in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

The compound consists of a pyrazole ring substituted at the 3-position with a trifluoromethyl group (-CF3) and at the 4-position with a carbaldehyde group (-CHO). This substitution pattern is crucial for its biological activity, as the trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde can form covalent bonds with nucleophilic residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity due to its strong electron-withdrawing properties, which can lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate antifungal activity against phytopathogenic fungi. For instance, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides .

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies have shown that these compounds can induce apoptosis and enhance caspase-3 activity, indicating their potential as anticancer agents .

Case Study 1: Anticancer Activity

In a study evaluating a series of asymmetric pyrazole derivatives, several compounds were identified as effective microtubule-destabilizing agents. Specifically, compounds derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibited significant inhibition of microtubule assembly at concentrations around 20 µM. Further cellular assays revealed that these compounds could induce morphological changes in cancer cells and activate apoptotic pathways .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal efficacy of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides. The results indicated that certain derivatives displayed potent antifungal activity against Fusarium oxysporum and Cytospora mandshurica, suggesting their potential application in agricultural settings as fungicides .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Concentration Outcome
AntifungalGibberella zeae100 µg/mL>50% inhibition
AnticancerMDA-MB-231 (Breast Cancer)2.5 - 10 µMInduced apoptosis; enhanced caspase-3 activity
AnticancerHepG2 (Liver Cancer)VariesSignificant antiproliferative effects

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEXGLZIJJETOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve (1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol (1.41 g, 7.83 mmol) in DCM (25 mL) and dimethylsulfoxide (2.22 mL, 31.3 mmol) and cool to −78° C. Add oxalyl chloride (1.91 mL, 21.9 mmol) dropwise over 15 min. and stir at −78° C. for an additional 1 hr. Add triethylamine (6.55 mL, 47.0 mmol) dropwise and stir another 1 hr. Quench with water (20 mL) and dilute with DCM (50 mL) and warm to room temperature for 1 hr. Separate the organic layer; dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 80:20 hexanes:ethyl acetate), to give the title preparation (0.98 g, 71%). 1H-NMR (400 MHz, CDCl3) δ 9.94 (s, 1H), 7.97 (s, 1H), 3.99 (s, 3H).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Quantity
6.55 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-3-trifluoromethyl-1H-pyrazol-4-methanol (0.51 g, 2.83 mmol), N-methyl morpholine N-oxide (0.37 g, 3.16 mmol), and crushed, dried, and activated 4 Å sieves (1.5 g) in anhydrous dichloromethane (15 ml), is added tetrapropyl ammonium peruthenate (0.09 g, 0.26 mmol). The reaction mixture is stirred for one hour at room temperature, then filtered through a silica gel plug and eluted with ethyl acetate. The filtrate is concentrated in vacuo to give 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxaldehyde (0.44 g, 88%), which is used without further purification. 1H NMR (CDCl3): δ=9.92 (1H, s), 7.99 (1H, s), 4.00 (3H, s).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: Are there any notable intermolecular interactions observed in the crystal structures of these compounds?

A2: The crystal packing of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime [] exhibits S⋯N contacts measuring 3.309 Å. These interactions are noteworthy as they suggest potential weak intermolecular forces involving the sulfur atom. On the other hand, 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime [] displays weak intermolecular C—H⋯F interactions. This difference highlights how subtle changes in substituents and their positioning can lead to variations in intermolecular interactions within the crystal lattice.

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